molecular formula C21H25N3O3 B11448251 3,4-dimethoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

3,4-dimethoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11448251
M. Wt: 367.4 g/mol
InChI Key: FKCXQWZHUHAOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIMETHOXY-N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound that features a benzodiazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of specific solvents, temperatures, and catalysts tailored to the large-scale synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3,4-DIMETHOXY-N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety can bind to various receptors or enzymes, modulating their activity. This interaction can influence biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHOXY-N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C21H25N3O3/c1-4-13-24-17-8-6-5-7-16(17)23-20(24)11-12-22-21(25)15-9-10-18(26-2)19(14-15)27-3/h5-10,14H,4,11-13H2,1-3H3,(H,22,25)

InChI Key

FKCXQWZHUHAOBU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.